molecular formula C9H8BrNO4 B009049 Methyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 100487-82-9

Methyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No. B009049
M. Wt: 274.07 g/mol
InChI Key: KHXUTOLCCFWPDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "Methyl 2-(4-bromo-2-nitrophenyl)acetate" often involves catalyzed reactions that introduce functional groups to aromatic compounds. For example, the synthesis of alkyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion represents a method for producing compounds with bioactive potential (Trstenjak, Ilaš, & Kikelj, 2013).

Molecular Structure Analysis

Understanding the molecular structure is crucial for elucidating the reactivity and properties of a compound. The structure of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" can be analyzed through spectroscopic methods, such as NMR and X-ray crystallography, to determine its conformation and electronic distribution. Research in this area includes the structural characterization of similar nitrophenyl acetates and their derivatives, providing a foundation for understanding the spatial arrangement of atoms and the impact on chemical behavior.

Chemical Reactions and Properties

The chemical reactivity of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" involves substitution reactions, where the bromo and nitro groups play a significant role. Studies on bromination and nitration of benzo[b]thiophen derivatives, for instance, reveal the intricacies of substituent effects on reaction pathways and product distribution (Cooper, Ewing, Scrowston, & Westwood, 1970). These findings are pivotal for designing synthetic routes for related compounds.

Physical Properties Analysis

The physical properties of "Methyl 2-(4-bromo-2-nitrophenyl)acetate," such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the conditions under which the compound can be handled, stored, and applied in chemical syntheses. Although specific studies on this compound might be limited, analogous compounds provide valuable data that can be extrapolated to predict its behavior.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, define the utility of "Methyl 2-(4-bromo-2-nitrophenyl)acetate" in organic synthesis. The presence of electron-withdrawing nitro and electron-rich bromo groups affects its participation in various organic reactions, such as palladium-catalyzed decarboxylative coupling, which offers pathways to diversely substituted aromatic compounds (Shang, Huang, Chu, Fu, & Liu, 2011).

Scientific Research Applications

  • Decarboxylative Cross-Coupling : A study by Shang et al. (2011) demonstrated the use of potassium nitrophenyl acetates in decarboxylative cross-coupling reactions with aryl halides, indicating the potential of similar compounds in the preparation of diverse 1,1-diaryl methanes and derivatives (Shang et al., 2011).

  • Cyclocondensation Reactions : Duthaler (1983) found that Methyl 4-nitro-3-oxobutyrate, a similar compound, is effective in cyclocondensation reactions, yielding specific nitrosalicylate compounds (Duthaler, 1983).

  • Formation of Arcyriacyanin-Type Alkaloids : Mayer et al. (2004) reported the unexpected formation of arcyriacyanin-type alkaloids through condensation of 3-bromo-4-(indol-3-yl)maleimide with (2-nitrophenyl)acetates, suggesting a novel synthetic route for these compounds (Mayer et al., 2004).

  • Nucleophilic Reactions : Konakahara et al. (1988) studied the reaction between p-nitrophenyl acetate and substituted 1,3,5-triazines, highlighting the utility of nitrophenyl acetates in nucleophilic reactions (Konakahara et al., 1988).

  • Nitration Reactions : Cooper and Scrowston (1972) explored the nitration of bromo-methylbenzo[b]thiophen, producing various nitro-substituted compounds, indicating the potential for similar reactions with nitrophenyl acetates (Cooper & Scrowston, 1972).

  • Oxidation and Condensation : Askam and Keeks (1969) described the oxidation of 3-nitro-o-xylene and subsequent Claisen condensation, a process that can be relevant for compounds like methyl 2-(4-bromo-2-nitrophenyl)acetate (Askam & Keeks, 1969).

Safety And Hazards

“Methyl 2-(4-bromo-2-nitrophenyl)acetate” is labeled with the GHS07 pictogram. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of any spill or leak .

properties

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUTOLCCFWPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577761
Record name Methyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-2-nitrophenyl)acetate

CAS RN

100487-82-9
Record name Methyl 2-(4-bromo-2-nitrophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100487-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-nitrophenylacetate
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Synthesis routes and methods I

Procedure details

A solution of (4-bromo-2-nitro-phenyl)-acetic acid (5.00 g, 19.2 mmol) in methanol (100 mL) is treated with conc. HCl (1.0 mL). The mixture is stirred at 85° C. for 16 hours and cooled to room temperature. The mixture is neutralized with aqueous Na2CO3 and concentrated under reduced pressure. The residue is extracted with ethyl acetate (50 mL×2), and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to provide the title compound (5.27 g, 100%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

Prepared according to procedure H using dimethyl 2-(4-bromo-2-nitrophenyl)-malonate in DMSO (40 mL), LiCl (1.16 g, 27.4 mmol) and water (0.25 mL, 13.88 mmol) and heating at 100° C. for 15 h. After purification methyl 2-(4-bromo-2-nitrophenyl)acetate was obtained as an orange oil. Mass Spectrum (ESI) m/e=274 [(M+1) (79Br)] and 276 [(M+1) (81Br)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Gonzalez-Lopez de Turiso, Y Shin… - Journal of Medicinal …, 2012 - ACS Publications
Structure-based rational design led to the synthesis of a novel series of potent PI3K inhibitors. The optimized pyrrolopyridine analogue 63 was a potent and selective PI3Kβ/δ dual …
Number of citations: 50 pubs.acs.org

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